8-chloro-1,3-dinitro-10H-phenoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

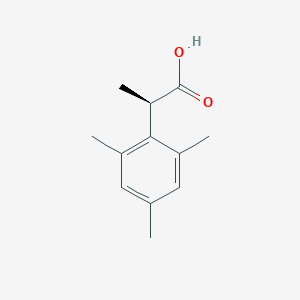

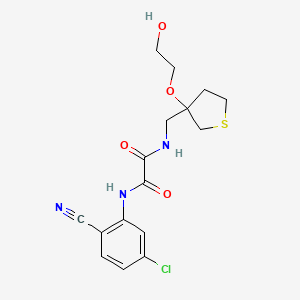

8-chloro-1,3-dinitro-10H-phenoxazine is a chemical compound with the molecular formula C12H6ClN3O5 and a molecular weight of 307.64614 .

Molecular Structure Analysis

The molecular structure of 8-chloro-1,3-dinitro-10H-phenoxazine consists of a phenoxazine core, which is a tricyclic compound containing two benzene rings fused to a central oxazine ring. This core is substituted at the 8-position with a chlorine atom and at the 1,3-positions with nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-chloro-1,3-dinitro-10H-phenoxazine, such as its melting point, boiling point, and density, are not specified in the sources I found .Applications De Recherche Scientifique

Material Science

Phenoxazine derivatives, including 8-chloro-1,3-dinitro-10H-phenoxazine, have been extensively studied for their applications in material science . They are known for their potential in creating advanced materials with enhanced properties. These compounds can be used in the development of new polymers, coatings, and electronic materials that require specific characteristics such as increased durability, improved thermal stability, and enhanced electrical conductivity.

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, phenoxazine compounds are valuable for their use in OLEDs . They serve as core components in the development of thermally activated delayed fluorescent compounds, which are crucial for the efficiency and performance of OLEDs. The electron-donating properties of phenoxazine make it an excellent candidate for creating full-color displays with high brightness and lower energy consumption.

Photoredox Catalysis

Phenoxazine-based compounds are emerging as sustainable alternatives to traditional photoredox catalysts . They are being designed to be strong excited-state reductants with advanced photophysical and electrochemical properties. This makes them suitable for applications in green chemistry, where they can facilitate reactions under mild conditions using light as a renewable energy source.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells benefit from the incorporation of phenoxazine derivatives as sensitizers . These compounds help to improve the power conversion efficiency of DSSCs by enhancing the light absorption and charge transfer processes. The structural flexibility of phenoxazine allows for the fine-tuning of its photophysical properties to optimize solar cell performance.

Chemotherapy

The phenoxazine scaffold is a part of certain chemotherapy drugs, such as actinomycin D, which has been used to treat various tumors . Research indicates that phenoxazine derivatives can act as multidrug resistance modulators in cancerous cells, suggesting their potential role in overcoming chemotherapy resistance.

Biological Applications

Phenoxazine derivatives exhibit a wide range of biological activities, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties . This makes them valuable in pharmacological research for the development of new drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Phenoxazine derivatives have been found to have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties . .

Mode of Action

Phenoxazine derivatives have been shown to interact with various biological targets due to their diverse biological activities .

Biochemical Pathways

Phenoxazine derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Phenoxazine derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Propriétés

IUPAC Name |

8-chloro-1,3-dinitro-10H-phenoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O5/c13-6-1-2-10-8(3-6)14-12-9(16(19)20)4-7(15(17)18)5-11(12)21-10/h1-5,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCRPQSFUBUINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-1,3-dinitro-10H-phenoxazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)